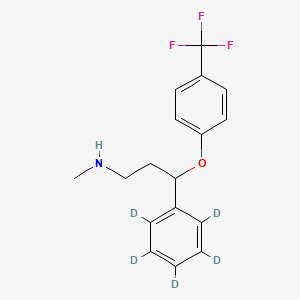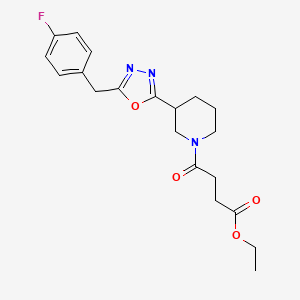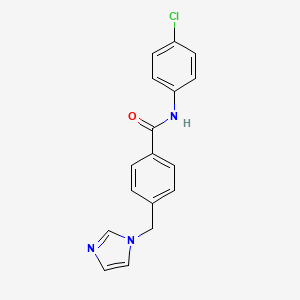
Fluoxetine-d5 solution
Übersicht
Beschreibung
Fluoxetine-d5 solution is a stable isotope-labeled form of fluoxetine, which is a selective serotonin reuptake inhibitor (SSRI) commonly used in the treatment of depression, anxiety, and obsessive-compulsive disorder. Fluoxetine-d5 solution is a valuable tool for scientific research as it allows for the tracking of fluoxetine in biological systems through the use of mass spectrometry.
Wissenschaftliche Forschungsanwendungen
1. Neuropharmacological Effects
Fluoxetine, the parent compound of fluoxetine-d5, is primarily known for its role as a selective serotonin reuptake inhibitor (SSRI), widely used in treating depression and other disorders. It modulates several neurochemical pathways and receptor activities, contributing to its therapeutic effects.
Receptor Activity Modulation : Studies have shown that fluoxetine can positively modulate GABAA receptors, which are central to fast inhibitory neurotransmission in the mammalian brain (Robinson et al., 2003). Another research highlighted its antagonistic effects on neuronal α7 nicotinic acetylcholine receptors (Maggi et al., 1998).
Signal Transduction : Fluoxetine can activate signal transduction pathways, as demonstrated in studies imaging brain phospholipase A2-mediated response to acute fluoxetine administration (Qu et al., 2003).
2. Antidepressant Mechanisms
Fluoxetine's primary use as an antidepressant is supported by various mechanisms at the cellular and molecular levels.
- Cell Cycle Regulation : It mediates cell cycle arrest by inhibiting cyclin-dependent kinase subunit CKS1, which is crucial in cell cycle biology (Krishnan et al., 2008).
- Plasticity Restoration : Fluoxetine has been shown to restore plasticity in the adult visual cortex, which may have implications in treating amblyopia and other visual impairments (Vetencourt et al., 2008).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-methyl-3-(2,3,4,5,6-pentadeuteriophenyl)-3-[4-(trifluoromethyl)phenoxy]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3NO/c1-21-12-11-16(13-5-3-2-4-6-13)22-15-9-7-14(8-10-15)17(18,19)20/h2-10,16,21H,11-12H2,1H3/i2D,3D,4D,5D,6D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTHCYVBBDHJXIQ-VIQYUKPQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(CCNC)OC2=CC=C(C=C2)C(F)(F)F)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50661983 | |
| Record name | N-Methyl-3-(~2~H_5_)phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50661983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1173147-79-9 | |
| Record name | N-Methyl-3-(~2~H_5_)phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50661983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-[1-(3-Chlorophenyl)imidazol-2-yl]piperazin-1-yl]-(3,4-difluorophenyl)methanone](/img/structure/B1650325.png)

![[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-[3-(dimethylamino)phenyl]methanone](/img/structure/B1650330.png)

![3-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine-1-carbonyl}-N,N-dimethylbenzene-1-sulfonamide hydrochloride](/img/structure/B1650332.png)

![(4-Tert-butylphenyl)-[4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]methanone](/img/structure/B1650335.png)
![3-(2,5-dimethoxyphenyl)-N-{1-[(4-ethylphenyl)methyl]-1H-pyrazol-5-yl}propanamide](/img/structure/B1650337.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-3-carboxamide](/img/structure/B1650340.png)
![4-hydroxy-N'-[4-(5-methylthiophen-2-yl)-4-oxobutanoyl]-1-phenyl-1H-pyrazole-3-carbohydrazide](/img/structure/B1650344.png)

![N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B1650347.png)
![N3-methyl-1-phenyl-N3-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}-4,5-dihydro-1H-pyrazole-3,5-dicarboxamide](/img/structure/B1650348.png)